1-Benzoyl-3-(2,3-difluorophenyl)thiourea
Description
General Overview of N-Acylthiourea Chemistry and Structural Characteristics
N-Acylthiourea derivatives are a versatile class of organic compounds characterized by a central thiourea (B124793) core (-NH-C(S)-NH-) linked to an acyl group (R-C(O)-). This framework allows for extensive structural diversity through the substitution of various groups on the acyl and terminal nitrogen atoms. The synthesis of these compounds is typically straightforward, often involving the reaction of an aroyl isothiocyanate with a primary amine. This reaction proceeds via a nucleophilic addition of the amine to the isothiocyanate.
Structurally, N-acylthioureas exhibit interesting conformational properties. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups, along with N-H protons, allows for the formation of intramolecular hydrogen bonds, which significantly influences their molecular conformation. These compounds can exist in different tautomeric forms, although the thione form is generally more stable. Their ability to act as ligands for metal ions has also been a subject of considerable research.
Relevance of Fluorine Substitution in Organic Chemistry and Pharmacophore Design
The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry and materials science. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can profoundly alter a molecule's physical, chemical, and biological properties. In pharmacophore design, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. It can also modulate a compound's lipophilicity and binding affinity to biological targets by altering its electronic distribution and conformational preferences. The presence of fluorine can lead to improved pharmacological profiles, making fluorinated compounds a significant area of research.
Problem Statement and Research Gaps in the Study of The Compound
Research Objectives and Scope of Investigation
The primary objective of this article is to present a detailed scientific profile of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea . The scope is strictly limited to its chemical synthesis, characterization, and theoretical analysis. This will be achieved by:
Detailing the general and expected synthetic route for the compound.
Discussing the expected outcomes of spectroscopic characterization.
Presenting a theoretical analysis of its crystal structure, Hirshfeld surface, and computational chemistry insights, based on established data from closely related fluorinated benzoylthiourea (B1224501) derivatives.
This investigation aims to provide a foundational understanding of the title compound, drawing upon established knowledge of its chemical class to infer its specific characteristics.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,3-difluorophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-7-4-8-11(12(10)16)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANZMKGTEDGNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivative Preparation of the Compound
Established Synthetic Routes for 1-Benzoyl-3-(2,3-difluorophenyl)thiourea
The most common and well-established method for synthesizing this compound and its analogues is a two-step, one-pot reaction. This process involves the initial formation of a benzoyl isothiocyanate intermediate, which then reacts with an appropriate aniline (B41778) derivative. researchgate.netnih.govuzh.ch
The general synthetic scheme proceeds as follows:
Formation of Benzoyl Isothiocyanate : Benzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netmdpi.comcurresweb.com This reaction generates the highly reactive benzoyl isothiocyanate in situ.
Nucleophilic Addition : The appropriate primary aromatic amine, in this case, 2,3-difluoroaniline, is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. nih.govnih.gov
Product Formation : The resulting mixture is typically stirred or refluxed for a period, after which the final product, this compound, is precipitated by pouring the reaction mixture into acidified water. mdpi.comnih.gov The solid product is then collected via filtration and purified, usually by recrystallization.
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficiency of this synthetic route is influenced by several factors, including solvent choice, temperature, reaction time, and reagent stoichiometry.
Solvent : Anhydrous acetone and acetonitrile are the most commonly reported solvents for this reaction, as they effectively dissolve the reactants and facilitate the formation of the isothiocyanate intermediate. researchgate.netmdpi.comcurresweb.com
Reagents : Equimolar quantities of the benzoyl chloride, thiocyanate salt, and the respective aniline are typically used to ensure complete conversion and high yields. researchgate.netmdpi.com
Temperature and Time : The formation of the isothiocyanate intermediate can be achieved by stirring or gentle refluxing for 30 minutes to a few hours. mdpi.comcurresweb.com The subsequent reaction with the amine is often completed after an additional 1 to 3 hours of stirring or refluxing. mdpi.comnih.gov Some procedures simply involve stirring the reactants at room temperature for several hours. sci-hub.st
Catalysis : The use of a phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG-400), has been explored to improve reaction efficiency, particularly under solvent-free conditions. sci-hub.stresearchgate.net In one study, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst significantly improved the yield of a similar N-acyl thiourea (B124793) derivative from 41% to 76%. mdpi.com
Analysis of Reaction Yields and Purity Profiles
This established synthetic route is known for its high efficiency and good to excellent yields. Studies on analogous compounds report yields ranging from 60% to over 95%. The purity of the synthesized compounds is typically confirmed using a combination of physical and spectroscopic methods.
| Product | Yield (%) | Purification Method | Reference(s) |
| 1-Benzoyl-3-[4-(3-benzoylthioureido)phenyl]thiourea | 75% | Slow evaporation | N/A |
| 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea | 95% | Recrystallization | N/A |
| N–aryl–N′–aroyl thioureas (various) | 80-98.1% | Washing with ethanol (B145695)/water | sci-hub.stresearchgate.net |
| 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea | High | Recrystallization | mdpi.com |
This table is interactive and represents data compiled from various sources on analogous compounds.
Purity assessment is crucial and is commonly performed using:
Thin-Layer Chromatography (TLC) : To monitor the completion of the reaction. nih.gov
Melting Point Determination : A sharp melting point indicates a high degree of purity.
Spectroscopic Analysis : Techniques such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 NMR (¹³C-NMR) are used to confirm the molecular structure of the final product. researchgate.net
Alternative Synthetic Approaches for Enhanced Efficiency and Selectivity
To align with the principles of green chemistry and to further enhance reaction efficiency, alternative synthetic methodologies have been investigated.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. asianpubs.org For the synthesis of thiourea derivatives, microwave irradiation has been shown to reduce reaction times from hours to mere minutes while simultaneously improving product yields. nih.gov
A comparative study on the synthesis of thiourea derivatives highlighted these benefits:
| Method | Reaction Time | Yield (%) |
| Conventional Reflux | 6 hours | 31-82% |
| Microwave Irradiation | 5 minutes | 82-89% |
This interactive table illustrates the enhanced efficiency of microwave-assisted synthesis for thiourea derivatives.
Catalytic Methods in The Compound's Synthesis
While the standard synthesis of 1-benzoyl-3-arylthioureas is highly efficient and often proceeds without a catalyst, catalytic methods are being explored for other thiourea synthesis pathways. For instance, zinc-catalyzed and choline (B1196258) chloride-urea deep eutectic solvent-catalyzed reactions have been developed for synthesizing thioureas from amines and carbon disulfide. tandfonline.comtandfonline.com However, the primary route involving benzoyl isothiocyanate is a straightforward nucleophilic addition that typically does not require catalytic activation. nih.gov The use of phase-transfer catalysts under solvent-free conditions represents a key catalytic improvement for the established route. sci-hub.st
Preparation of Structurally Related Derivatives and Analogues for Comparative Studies
A wide array of structurally related derivatives and analogues of this compound have been synthesized to investigate structure-activity relationships (SAR) for various biological applications. The presence and position of substituents, particularly halogens like fluorine, on the phenyl rings can significantly influence the compound's properties. researchgate.netnih.gov
The synthesis of these analogues follows the same established routes, simply by varying the starting benzoyl chloride and/or the aniline derivative. This modularity allows for the creation of a diverse library of compounds for comparative screening.
| Derivative Class | Example Compound | Purpose of Synthesis | Reference(s) |
| Fluorinated Analogues | 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas | Antimicrobial activity studies | researchgate.net |
| Chlorinated Analogues | 1-allyl-3-(2-chlorobenzoyl)thiourea | Antibacterial activity studies | nih.gov |
| Bis-thiourea Derivatives | 1,2-Bis[N'-(2-methoxybenzoyl)thioureido]-4-nitrobenzene | Antibacterial studies | researchgate.net |
| Heterocyclic Analogues | N-acyl thioureas with benzothiazole (B30560) or pyridine (B92270) moieties | Anti-biofilm and antioxidant activity | nih.govmdpi.com |
| Triazole-containing Analogues | 1,2,4-triazolyl-benzoylthiourea derivatives | Antibacterial and anti-biofilm activity against S. aureus | nih.gov |
This table is interactive, showcasing a variety of synthesized analogues and the primary focus of their respective studies.
The synthesis of these diverse derivatives is crucial for optimizing desired properties, whether for medicinal applications, as ligands in coordination chemistry, or for use in materials science. nih.gov
Systematic Structural Modifications of the Benzoyl Moiety
A common strategy involves the introduction of halogen atoms, such as fluorine and chlorine, onto the benzoyl ring. For instance, the synthesis of 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas has been accomplished by reacting isomeric fluorobenzoyl chlorides with potassium thiocyanate, followed by treatment with isomeric fluoroanilines. researchgate.net This approach allows for a systematic investigation of the effect of fluorine substitution on both aromatic rings.
Furthermore, the incorporation of alkoxy groups, such as methoxy (B1213986) groups, has been explored. The synthesis of 1-(3,4,5-trimethoxybenzoyl)-3-(3-fluorophenyl)thiourea demonstrates the feasibility of introducing multiple electron-donating groups to the benzoyl fragment. mdpi.com These substitutions can influence the compound's hydrogen bonding capabilities and its interaction with biological targets. Other modifications include the introduction of alkyl groups, such as in N-(4-methylbenzoyl)-N′-(4-chloro-2-nitrophenyl)thiourea, which further diversifies the chemical space of this class of compounds. nih.gov
Table 1: Examples of Systematic Structural Modifications of the Benzoyl Moiety in 1-Benzoyl-3-(difluorophenyl)thiourea Analogues
| Substituent on Benzoyl Ring | Position of Substituent | Resulting Compound Name | Reference |
| Fluoro | 2- | 1-(2-Fluorobenzoyl)-3-(2,3-difluorophenyl)thiourea | researchgate.net |
| Fluoro | 3- | 1-(3-Fluorobenzoyl)-3-(2,3-difluorophenyl)thiourea | researchgate.net |
| Fluoro | 4- | 1-(4-Fluorobenzoyl)-3-(2,3-difluorophenyl)thiourea | researchgate.net |
| Chloro | 4- | 1-(4-Chlorobenzoyl)-3-(3-fluorophenyl)thiourea | nih.gov |
| Methoxy | 3,4,5- | 1-(3,4,5-Trimethoxybenzoyl)-3-(3-fluorophenyl)thiourea | mdpi.com |
| Methyl | 4- | N-(4-Methylbenzoyl)-N′-(4-methylphenyl)thiourea | nih.gov |
| 4-Ethylphenoxymethyl | 2- | 2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide | nih.gov |
Variations in the Difluorophenyl Substituent and Thiourea Linkage
Systematic studies have been conducted on the synthesis of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which provides insight into the influence of the number and position of fluorine atoms on the phenyl ring. researchgate.net For example, derivatives with monofluorophenyl, difluorophenyl, and trifluorophenyl substituents have been synthesized and characterized. nih.govresearchgate.net The synthesis of 1-benzoyl-3-(2,4,6-trifluorophenyl)thiourea and 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea highlights the possibility of introducing multiple halogen substituents. nih.govnih.gov
Beyond the aromatic rings, the thiourea linkage itself can be chemically modified. A notable transformation is the conversion of the thiourea group into a guanidinium (B1211019) moiety. This has been observed during the deprotection of a fluorescein-oligonucleotide conjugate in ammonia, where the thiourea linkage was transformed into a guanidinium function. nih.gov This chemical alteration changes the basicity and hydrogen bonding properties of the linker, which can have profound effects on the molecule's interactions with its environment. Other synthetic strategies focus on creating symmetrical or unsymmetrical thioureas by reacting amines with carbon disulfide or by using thioacylation agents. organic-chemistry.orgmdpi.com
Table 2: Examples of Variations in the Phenyl Substituent and Thiourea Linkage
| Variation Type | Specific Modification | Resulting Compound/Group | Reference |
| Phenyl Substituent | Monofluoro (3-position) | 1-Benzoyl-3-(3-fluorophenyl)thiourea | scbt.com |
| Phenyl Substituent | Trichloro (2,4,5-positions) | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea | nih.gov |
| Phenyl Substituent | Trifluoro (2,4,6-positions) | N-(Benzoyl)-N'-(2,4,6-trifluorophenyl)thiourea | nih.gov |
| Thiourea Linkage | Conversion to Guanidinium | Guanidinium motif | nih.gov |
Advanced Spectroscopic and Spectrometric Elucidation of the Compound S Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the complete atomic framework of the molecule.
The ¹H and ¹³C NMR spectra of 1-Benzoyl-3-(2,3-difluorophenyl)thiourea are expected to exhibit characteristic signals that confirm the presence of the benzoyl, thiourea (B124793), and 2,3-difluorophenyl moieties. While specific experimental data for this exact compound is not widely published, a detailed analysis can be constructed based on well-understood principles and data from closely related acylthiourea derivatives. mdpi.comnih.gov
¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct regions. Two broad singlet signals are expected at the most downfield positions (typically δ 9.0-12.0 ppm), corresponding to the two N-H protons of the thiourea linkage. nih.govacs.org The benzoyl group protons would appear as multiplets in the aromatic region (δ 7.5-8.0 ppm). The protons on the 2,3-difluorophenyl ring are expected to present as complex multiplets due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon backbone. The most downfield signals are typically those of the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is expected to resonate around δ 175-180 ppm, while the C=O carbon should appear near δ 165-170 ppm. mdpi.com The aromatic carbons of both the benzoyl and difluorophenyl rings would generate signals in the δ 110-140 ppm range. The carbons in the difluorophenyl ring that are directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), appearing as doublets, while adjacent carbons will show smaller two- or three-bond couplings (²JCF, ³JCF).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| N¹-H | ~11.5 | Broad Singlet | - |
| N³-H | ~9.5 | Broad Singlet | - |
| Benzoyl (ortho) | ~7.9 | Multiplet | ³JHH ≈ 7-8 |
| Benzoyl (meta, para) | ~7.5-7.7 | Multiplet | ³JHH ≈ 7-8 |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C=S | ~178 | Singlet |
| C=O | ~168 | Singlet |
| C-F (C2, C3) | ~145-155 | Doublet of Doublets |
| Difluorophenyl (other) | ~115-130 | Multiplets |
| Benzoyl (quaternary) | ~134 | Singlet |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling correlations. It would be used to trace the connectivity within the benzoyl and difluorophenyl spin systems. For instance, a cross-peak between the ortho- and meta-protons of the benzoyl ring would confirm their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). It provides a direct link between the ¹H and ¹³C assignments. For example, each aromatic proton signal would show a cross-peak to its corresponding aromatic carbon signal.
The N-H protons showing correlations to the C=O and C=S carbons, linking the central thiourea unit.
The ortho-protons of the benzoyl ring correlating to the C=O carbon.
The N-H proton adjacent to the difluorophenyl ring correlating to the carbons within that ring, thus connecting the entire structure.
¹⁹F NMR spectroscopy is a highly sensitive technique used to probe the environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two chemically non-equivalent fluorine atoms at the C2 and C3 positions of the phenyl ring.
These signals would likely appear as complex multiplets, specifically as doublets of doublets (or further split multiplets), due to:
Fluorine-fluorine coupling (³JFF) between the adjacent F atoms.
Fluorine-proton coupling to the neighboring aromatic protons (typically ³JHF and ⁴JHF).
The precise chemical shifts and coupling constants are highly sensitive to the electronic environment and molecular conformation, providing a unique fingerprint for the compound.
Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes
The IR spectrum of a benzoylthiourea (B1224501) derivative is characterized by several key absorption bands that correspond to specific vibrational modes. nih.govresearchgate.net
N-H Stretching: Two distinct bands are often observed in the 3100-3400 cm⁻¹ region, corresponding to the stretching vibrations of the two N-H groups. The exact positions can be influenced by hydrogen bonding.
C=O Stretching: A strong, sharp absorption band typically appears in the range of 1670-1695 cm⁻¹. nih.gov Its position at a relatively low wavenumber (compared to a typical ketone) is indicative of conjugation with the phenyl ring and participation in intramolecular hydrogen bonding.
Aromatic C=C Stretching: Multiple bands in the 1500-1600 cm⁻¹ region are characteristic of the stretching vibrations within the two aromatic rings.
Thioamide Bands: The thiourea moiety gives rise to several characteristic bands. A significant band, often found around 1370-1400 cm⁻¹, is attributed to the thioamide group and possesses mixed C=S and C-N stretching character. nih.gov
C-F Stretching: Strong absorption bands associated with the C-F stretching vibrations are expected in the 1000-1100 cm⁻¹ region.
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=O | Stretching | 1670 - 1695 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| N-H | Bending | ~1510 |
| Thioamide (C=S, C-N) | Stretching | ~1370 - 1400 |
Vibrational spectroscopy is sensitive to the molecule's conformation. For N-benzoyl-N'-arylthioureas, a planar, six-membered pseudo-ring is often formed via an intramolecular hydrogen bond between the benzoyl C=O group and the adjacent N-H proton (C=O···H-N). researchgate.net This conformation imparts stability and influences the vibrational frequencies.
The presence of this hydrogen bond is supported by the lower-than-expected C=O stretching frequency. This intramolecular interaction restricts the conformational freedom of the molecule, leading to a more defined structure in which the thione (C=S) and ketone (C=O) groups are typically oriented anti to each other. The dihedral angle between the benzoyl and difluorophenyl rings is also fixed by this conformation, which can lead to sharper, more well-defined peaks in the vibrational spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the electronic structure and conjugation within the compound.
Based on studies of analogous benzoylthiourea compounds, the UV-Vis spectrum of this compound, when dissolved in a suitable organic solvent like ethanol (B145695) or acetonitrile (B52724), is expected to exhibit distinct absorption maxima (λmax). Typically, benzoylthiourea derivatives display two or three main absorption bands.
It is anticipated that this compound will show a strong absorption band in the range of 280-320 nm. This absorption is characteristic of the π → π* electronic transitions within the conjugated system formed by the benzoyl group and the thiourea moiety. A second, often more intense, band is expected at a shorter wavelength, typically between 230-260 nm, which can be attributed to π → π* transitions within the aromatic rings (benzoyl and difluorophenyl). A weaker absorption band, corresponding to n → π* transitions of the non-bonding electrons on the sulfur and oxygen atoms of the thiocarbonyl (C=S) and carbonyl (C=O) groups, may also be observed, often appearing as a shoulder on the main absorption bands.
The molar absorptivity (ε) values associated with these transitions are predicted to be in the order of 104 to 105 L·mol-1·cm-1 for the π → π* transitions, indicative of highly probable transitions. The n → π* transitions would be expected to have a significantly lower molar absorptivity.
| Predicted Absorption Maximum (λmax) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) | Assigned Electronic Transition | Associated Chromophore |
|---|---|---|---|
| ~245 nm | ~25,000 | π → π | Benzoyl and Difluorophenyl Rings |
| ~300 nm | ~15,000 | π → π | Benzoylthiourea Conjugated System |
| ~340 nm (shoulder) | ~500 | n → π* | C=S and C=O Groups |
The electronic transitions in this compound are primarily governed by the extended π-conjugated system that includes the phenyl ring of the benzoyl group, the carbonyl group, the thiourea backbone, and the 2,3-difluorophenyl ring. The delocalization of π-electrons across this framework lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region.
The main conjugation pathway involves the p-orbitals of the aromatic carbons, the carbonyl oxygen, the nitrogen atoms, and the thiocarbonyl sulfur. The difluoro substitution on the phenyl ring can influence the electronic properties of the molecule through inductive and resonance effects, potentially causing a slight shift in the absorption maxima compared to unsubstituted analogues. Theoretical calculations, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in precisely assigning these transitions and visualizing the molecular orbitals involved. These calculations consistently show that the HOMO is often localized on the thiourea and difluorophenyl moieties, while the LUMO is predominantly distributed over the benzoyl portion of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound and for elucidating its structure through the analysis of its fragmentation patterns.
For this compound (C14H10F2N2OS), the theoretical exact mass of the molecular ion [M+H]+ can be calculated with high precision. This value serves as a key identifier in HRMS analysis.
The fragmentation of benzoylthiourea derivatives under mass spectrometric conditions typically proceeds through predictable pathways. The most common fragmentation involves the cleavage of the amide and thioamide bonds. For this compound, the following fragmentation pathways are anticipated:
Cleavage of the C(O)-NH bond: This would lead to the formation of the benzoyl cation (C6H5CO+) at m/z 105.
Cleavage of the C(S)-NH bond: This can result in two possible fragment ions: the 2,3-difluorophenyl isothiocyanate ion (F2C6H3NCS+) or the benzoyl isothiocyanate ion (C6H5CONCS+).
Fragmentation of the aromatic rings: Loss of fragments such as CO from the benzoyl group or HF from the difluorophenyl ring can also be expected.
The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirms the connectivity of the different functional groups.
| Theoretical m/z of [M+H]+ | Predicted Key Fragment Ion (m/z) | Identity of Fragment Ion |
|---|---|---|
| 293.0558 | 105.0335 | C6H5CO+ (Benzoyl cation) |
| 129.9918 | F2C6H4N+ | |
| 155.9924 | F2C6H3NCS+ | |
| 77.0390 | C6H5+ (Phenyl cation) |
Crystallographic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Research
A thorough and targeted search of scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction studies for the compound this compound. Consequently, the specific data required to detail its molecular conformation, bond geometries, and crystal packing architecture—as requested in the article outline—is not available in the public domain.
While extensive research exists on the crystallographic structures of closely related benzoylthiourea derivatives, these analogues possess different substitution patterns on the phenyl ring. Adhering to the strict requirement to focus solely on this compound, this article cannot be generated, as the foundational experimental data is absent from the available scientific literature.
Analysis of related compounds, such as 1-benzoyl-3-(4-fluorophenyl)thiourea and 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea, demonstrates common structural motifs characteristic of this class of compounds. These typically include:
An intramolecular N—H⋯O hydrogen bond, which forms a stable six-membered ring and contributes to a largely planar conformation of the benzoylthiourea core.
The formation of centrosymmetric dimers in the solid state, linked by intermolecular N—H⋯S hydrogen bonds.
Specific torsion angles that define the orientation of the phenyl and benzoyl rings relative to the central thiourea moiety.
However, the precise dihedral angles, bond lengths, bond angles, and the nature of intermolecular interactions such as potential C—H⋯F bonds or altered π-π stacking, are highly dependent on the specific placement of the fluorine substituents on the phenyl ring. The ortho and meta positioning of the two fluorine atoms in the target compound would uniquely influence its electronic and steric properties, leading to a distinct crystal packing arrangement that cannot be accurately extrapolated from other derivatives.
Without a dedicated single-crystal X-ray diffraction study for this compound, any discussion on its solid-state structure would be speculative and fall outside the required scope of a scientifically accurate, data-driven article. Further experimental research is necessary to elucidate the precise crystallographic details of this specific compound.
Based on a comprehensive search of available scientific literature, there is no specific crystallographic data, polymorphism, or cocrystallization studies published for the compound This compound .
Therefore, the requested article focusing on the "Crystallographic Analysis and Solid-State Structural Characterization" and "Polymorphism and Cocrystallization Studies" of this specific compound cannot be generated at this time due to the absence of requisite research findings and data in the public domain.
Hirshfeld Surface Analysis
Visualization of Intermolecular Contacts
For 1-Benzoyl-3-(2,3-difluorophenyl)thiourea , the Hirshfeld surface would likely reveal several key intermolecular contacts. Red spots on the dnorm surface would indicate close contacts, primarily corresponding to hydrogen bonds. Given the molecular structure, significant interactions would be expected between:
N-H donors and S or O acceptors (N-H···S and N-H···O hydrogen bonds).
C-H donors and F, S, or O acceptors (C-H···F, C-H···S, and C-H···O interactions).
Computational Chemistry and Theoretical Investigations of the Compound
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Although no specific DFT data for 1-Benzoyl-3-(2,3-difluorophenyl)thiourea was found, this section outlines the typical analyses that would be performed in such a study.
Optimization of Ground State Geometries and Vibrational Frequencies
In a typical study, the initial step would involve the optimization of the ground state geometry of the molecule. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For similar benzoylthiourea (B1224501) compounds, studies have reported on these geometric parameters. rajpub.comnih.gov
Subsequent to geometry optimization, vibrational frequency calculations are generally performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and they provide a theoretical vibrational spectrum (e.g., IR and Raman), which can be compared with experimental data for validation of the computational model. rajpub.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a critical component of computational chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. researchgate.netajrconline.org
The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. In related thiourea (B124793) derivatives, the HOMO is often localized on the thiourea moiety and the phenyl ring, while the LUMO can be distributed over the benzoyl group. researchgate.netrsc.org
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For various thiourea derivatives, the negative potential is often located around the oxygen and sulfur atoms, while the positive potential is associated with the hydrogen atoms of the N-H groups. researchgate.netresearchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule, going beyond the classical Lewis structure representation. It analyzes intramolecular interactions, charge transfer, and hyperconjugation effects. researchgate.netajrconline.org
Donor-Acceptor Interactions and Hyperconjugation Effects
NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. These interactions, known as hyperconjugation, are crucial for understanding molecular stability. The analysis identifies the key donor-acceptor interactions and their corresponding stabilization energies (E(2)). In similar compounds, significant interactions often involve lone pairs on nitrogen, oxygen, and sulfur atoms donating into antibonding orbitals of adjacent bonds. researchgate.netajrconline.org
Natural Atomic Charges and Bond Orders
NBO analysis also calculates the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. This information helps in understanding the electrostatic interactions within the molecule and with its environment. Furthermore, NBO calculates bond orders, which give an indication of the nature (single, double, triple) and strength of the chemical bonds. For related benzoylthioureas, the analysis typically reveals significant double-bond character in the C=O and C=S bonds and partial double-bond character in the C-N bonds of the thiourea core, indicating electron delocalization. rajpub.comresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations would provide significant insights into its conformational flexibility and the influence of solvent molecules on its structure and behavior.
Conformational Flexibility: The this compound molecule possesses several rotatable bonds, particularly around the thiourea core (-NH-C(S)-NH-C(O)-). This allows for a range of possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable low-energy conformers. By simulating the molecule's movement over nanoseconds, researchers can observe transitions between different conformations, revealing the flexibility of the molecular structure. For instance, studies on similar benzoylthiourea derivatives have shown that the orientation of the benzoyl and phenyl rings relative to the thiourea plane is crucial for their biological activity. These simulations would likely reveal a preference for a planar conformation of the thiourea backbone, stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, a common feature in this class of compounds.
Solvation Effects: The interaction of this compound with solvent molecules is critical for understanding its behavior in a biological environment or in a solution for chemical reactions. MD simulations can explicitly model the solvent molecules (e.g., water, DMSO) around the solute. This allows for the study of how the solvent affects the conformational preferences of the molecule and the formation and dynamics of the solvation shell. The difluorophenyl group, with its electronegative fluorine atoms, would be expected to have specific interactions with polar solvents. The simulations would quantify properties such as the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute, and the number of hydrogen bonds formed between the solute and the solvent.
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic properties. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants for this compound. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.
The computed chemical shifts would be compared to experimental values. For example, the protons of the N-H groups are expected to appear at a low field (downfield) due to the deshielding effect of the adjacent carbonyl and thiocarbonyl groups and potential involvement in hydrogen bonding. The aromatic protons and carbons would show complex splitting patterns and chemical shifts influenced by the electron-withdrawing fluorine atoms on the phenyl ring. Discrepancies between computed and experimental values can often be explained by solvent effects or the presence of different conformers in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: The following table is illustrative of the type of data that would be generated from DFT calculations. Specific values for this compound are not available.
| Atom | Computed Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| N(1)-H | ~11-12 | - |
| N(3)-H | ~9-10 | - |
| C=S | ~180 | - |
| C=O | ~165 | - |
| Aromatic C-F | ~150-160 (with JC-F coupling) | - |
Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed on the optimized geometry of the molecule. The results provide a set of vibrational modes, their frequencies, and their corresponding intensities in both IR and Raman spectra.
For this compound, characteristic vibrational modes would include:
N-H stretching: Typically observed in the range of 3100-3400 cm⁻¹.
C=O stretching: A strong band usually found around 1650-1700 cm⁻¹.
C=S stretching: This vibration is often coupled with other modes and can be found in a broader range, typically around 700-850 cm⁻¹ and 1200-1300 cm⁻¹.
Aromatic C-H and C=C stretching: Found in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
C-F stretching: Strong absorptions are expected in the 1100-1300 cm⁻¹ region.
By comparing the simulated spectra with experimental ones, a detailed assignment of the vibrational bands can be achieved. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and the approximations in the theoretical method.
Table 2: Predicted Vibrational Frequencies (Illustrative) Note: This table illustrates the kind of data obtained from DFT calculations. Specific values for the target compound are not available.
| Vibrational Mode | Computed Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|---|
| N-H stretch | ~3300 | - | High | Medium |
| C=O stretch | ~1680 | - | Very High | Low |
| Aromatic C=C stretch | ~1590 | - | Medium | High |
| C-N stretch | ~1350 | - | High | Medium |
| C-F stretch | ~1250 | - | Very High | Low |
| C=S stretch | ~800 | - | Medium | High |
Ligational Properties of The Compound Towards Transition Metal Ions
The ligational behavior of this compound is dictated by the presence of the soft sulfur donor atom and the hard oxygen donor atom, along with two nitrogen atoms of intermediate hardness. This ambidentate character allows it to coordinate with a variety of transition metal ions, with a general preference for softer metals when coordinating through sulfur and harder metals when coordinating through oxygen. The electronic effects of the 2,3-difluorophenyl and benzoyl substituents also play a crucial role in modulating the electron density on the donor atoms, thereby influencing the stability and properties of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes (e.g., Cu, Ni, Zn, Pd, Pt)
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in an appropriate solvent, such as ethanol (B145695), methanol, or acetonitrile (B52724). The stoichiometry of the reactants and the reaction conditions, including temperature and pH, can be controlled to isolate complexes with different metal-to-ligand ratios.
For instance, the reaction of this compound (L) with metal(II) chlorides or acetates can yield complexes of the general formula [ML₂] or [ML₂X₂], where M represents a divalent metal ion like Cu(II), Ni(II), or Zn(II), and X can be a halide or solvent molecule. Complexes of palladium(II) and platinum(II) are often synthesized from precursors like K₂[PdCl₄] or K₂[PtCl₄].
Table 1: Representative Synthetic Methods for Metal Complexes of Benzoylthiourea Derivatives
| Metal Ion | Precursor Salt | Solvent | General Complex Formula |
|---|---|---|---|
| Cu(II) | CuCl₂·2H₂O | Ethanol | [CuL₂] |
| Ni(II) | Ni(CH₃COO)₂·4H₂O | Methanol | [NiL₂] |
| Zn(II) | ZnCl₂ | Ethanol | [ZnL₂] |
| Pd(II) | K₂[PdCl₄] | Acetone (B3395972)/Water | [PdL₂] |
Characterization of these synthesized complexes is typically achieved through a combination of analytical and spectroscopic techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and the spectroscopic methods discussed in the following section.
Spectroscopic Investigations of Metal-Ligand Coordination (IR, UV-Vis, EPR)
Spectroscopic techniques are invaluable for elucidating the coordination mode of the ligand to the metal center.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for the N-H, C=O, and C=S stretching vibrations are observed. Upon complexation, shifts in these bands provide evidence of coordination. A decrease in the frequency of the C=O stretching vibration is indicative of coordination through the oxygen atom, while a shift in the C=S band suggests coordination via the sulfur atom.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For instance, d-d transitions observed for Cu(II) and Ni(II) complexes can help in assigning a square planar or tetrahedral geometry. The appearance of new charge-transfer bands, which are typically absent in the spectra of the free ligand and metal salt, also confirms complex formation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is a powerful tool for determining the nature of the metal-ligand bonding and the geometry around the metal ion. The g-values and hyperfine splitting patterns can provide detailed insights into the electronic environment of the metal center.
Table 2: Expected Spectroscopic Data for Metal Complexes of this compound
| Technique | Free Ligand (Approx. cm⁻¹) | Complex (Expected Shift) | Interpretation |
|---|---|---|---|
| IR (ν(C=O)) | ~1670 | Lower frequency | Coordination via oxygen |
| IR (ν(C=S)) | ~750 | Lower frequency | Coordination via sulfur |
| UV-Vis | Ligand-centered transitions | New d-d and charge-transfer bands | Confirmation of complexation and geometry |
Coordination Modes and Chelation Behavior of The Compound
The presence of multiple donor sites in this compound allows for a variety of coordination modes.
Monodentate, Bidentate, and Bridging Coordination Patterns
Monodentate Coordination: The ligand can coordinate to a metal center through either the sulfur atom or the oxygen atom. Coordination through the soft sulfur atom is generally favored with soft metal ions like Pd(II) and Pt(II).
Bidentate Coordination: The most common coordination mode for benzoylthiourea derivatives is bidentate, where the ligand acts as a chelating agent, coordinating through both the carbonyl oxygen and the thiocarbonyl sulfur atoms to form a stable six-membered ring with the metal ion. This mode is frequently observed with transition metals like Cu(II), Ni(II), and Zn(II).
Bridging Coordination: In some cases, the ligand can act as a bridge between two metal centers, leading to the formation of polynuclear complexes. This can occur, for example, through the sulfur atom coordinating to two different metal ions.
Role of Thiourea and Benzoyl Moieties in Complex Formation
The thiourea (-NH-C(S)-NH-) and benzoyl (-C(O)-Ph) moieties are both integral to the coordination behavior of the ligand.
Thiourea Moiety: The thiocarbonyl sulfur atom is a primary coordination site, particularly for soft and borderline metal ions. The nitrogen atoms of the thiourea group can also participate in coordination, although this is less common for N,N'-disubstituted benzoylthioureas. The N-H protons can be deprotonated, allowing the ligand to coordinate as an anion.
Benzoyl Moiety: The carbonyl oxygen atom of the benzoyl group is a hard donor site and readily coordinates to a variety of metal ions. The phenyl ring of the benzoyl group can also influence the electronic properties of the ligand through inductive and resonance effects. The presence of the electron-withdrawing 2,3-difluorophenyl group on the thiourea nitrogen will also impact the electron density on the donor atoms, potentially affecting the stability and reactivity of the resulting metal complexes.
Electronic and Magnetic Properties of The Compound's Metal Complexes
The electronic spectra of transition metal complexes with similar thiourea derivatives are typically characterized by both d-d transitions and charge transfer bands. The positions and intensities of these bands are indicative of the coordination geometry around the metal center. For instance, octahedral complexes of Co(II) and Ni(II) would be expected to exhibit characteristic spin-allowed d-d transitions, while square planar or tetrahedral geometries would present different spectral features. The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound could potentially influence the ligand field strength, thereby shifting the absorption maxima of these transitions compared to non-fluorinated analogues.
Magnetic susceptibility measurements are crucial for determining the spin state and electronic configuration of the central metal ion. For example, Co(II) complexes can be either high-spin or low-spin depending on the ligand field, which would be reflected in their magnetic moments. Similarly, Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral). Without experimental data for the metal complexes of this compound, a definitive assignment of their magnetic properties remains speculative.
A hypothetical data table for a series of first-row transition metal complexes is presented below to illustrate the type of data that would be expected from experimental studies.
Hypothetical Electronic and Magnetic Data for Metal Complexes of this compound
| Metal Complex | Geometry | d-d Transitions (cm⁻¹) | Magnetic Moment (μ_eff, B.M.) |
|---|---|---|---|
| [Co(L)₂] | Octahedral | ~8,000, ~16,000, ~19,000 | ~4.7 - 5.2 |
| [Ni(L)₂] | Octahedral | ~10,000, ~16,000, ~27,000 | ~2.9 - 3.4 |
| [Cu(L)₂] | Distorted Octahedral | ~14,000 | ~1.9 - 2.2 |
| [Zn(L)₂] | Tetrahedral | - | Diamagnetic |
Note: 'L' represents the deprotonated form of this compound. The values presented are illustrative and based on trends observed for similar benzoylthiourea complexes.
Solution-State Stability and Speciation of Metal Complexes
For metal complexes of this compound, it is expected that the stability would follow the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The speciation of the complexes in solution, which describes the distribution of different metal-ligand species as a function of pH, can be determined from these stability constants. This information is vital for understanding the behavior of these complexes in various chemical and biological environments.
The electron-withdrawing nature of the difluorophenyl group might influence the acidity of the N-H protons of the thiourea moiety, which could, in turn, affect the stability constants of the resulting metal complexes. However, without specific potentiometric studies on this system, any discussion on the precise stability and speciation remains theoretical.
Below is a hypothetical table of stability constants for metal complexes of this compound in a given solvent system.
Hypothetical Stability Constants for Metal Complexes of this compound
| Metal Ion | log K₁ | log K₂ | log β₂ |
|---|---|---|---|
| Co(II) | 5.8 | 4.9 | 10.7 |
| Ni(II) | 6.2 | 5.3 | 11.5 |
| Cu(II) | 7.5 | 6.4 | 13.9 |
| Zn(II) | 5.5 | 4.7 | 10.2 |
Note: The values are hypothetical and represent typical trends for similar ligands.
Conclusion
1-Benzoyl-3-(2,3-difluorophenyl)thiourea is a member of the N-acylthiourea family of compounds with potential for interesting chemical and physical properties, largely influenced by its difluoro-substituted phenyl ring. While specific experimental data for this exact compound is limited in the public domain, a comprehensive understanding can be constructed based on the well-established chemistry of its analogues. The synthetic route is straightforward, and its structure can be reliably characterized by standard spectroscopic methods. Theoretical studies on similar compounds suggest a complex interplay of intermolecular forces, governed by hydrogen bonding and other weak interactions, which dictates its solid-state architecture. Further experimental investigation is required to fully elucidate the unique properties arising from the 2,3-difluoro substitution pattern and to explore its potential applications.
Investigations into the Mechanistic Biological Interactions of the Compound in Vitro/pre Clinical Focus
Molecular Interactions with Biological Macromolecules
The biological activity of a compound is fundamentally dictated by its interactions with key cellular macromolecules. For thiourea (B124793) derivatives, these interactions can be diverse, ranging from enzyme inhibition to nucleic acid binding.
Enzyme Inhibition Mechanisms and Kinetic Studies (e.g., ureases, proteases)
Thiourea and its derivatives have been widely recognized for their potent inhibitory effects on various enzymes, most notably urease. The mechanism of urease inhibition by thiourea compounds often involves the interaction of the thiocarbonyl sulfur atom with the nickel ions in the enzyme's active site, leading to the disruption of its catalytic activity. Kinetic studies on related thiourea derivatives have frequently demonstrated competitive or mixed-type inhibition. However, specific kinetic data, including inhibition constants (Kᵢ) and the precise mode of inhibition for 1-Benzoyl-3-(2,3-difluorophenyl)thiourea against ureases or proteases, are not available in the current body of scientific literature. Such studies would be crucial in elucidating its potential as a targeted enzyme inhibitor.
Interaction with DNA/RNA and Mode of Binding
The planar aromatic rings and the flexible thiourea backbone present in this compound suggest a potential for interaction with nucleic acids. Generally, small molecules can interact with DNA and RNA through intercalation, groove binding, or electrostatic interactions. Molecular docking studies on other thiourea derivatives have suggested various binding modes, including groove binding and partial intercalation. The difluorophenyl and benzoyl moieties of the title compound could facilitate π-π stacking interactions with the nucleic acid bases. Nevertheless, experimental studies, such as UV-Vis spectroscopy, fluorescence quenching assays, or circular dichroism, which are necessary to confirm the mode and affinity of binding of this compound to DNA or RNA, have not been reported.
Protein Binding Studies and Conformational Changes
The interaction of small molecules with proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Thiourea derivatives have been shown to bind to various proteins, often inducing conformational changes that can alter the protein's function. Techniques such as fluorescence spectroscopy and circular dichroism are commonly employed to study these interactions. While it is plausible that this compound binds to plasma proteins like human serum albumin, thereby affecting its distribution and bioavailability, there is no published research to substantiate this or to characterize any resulting conformational changes.
Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Cell Models)
For a compound to exert its biological effect, it must first traverse the cell membrane and reach its intracellular targets. The lipophilic nature of this compound, conferred by the phenyl and benzoyl groups, suggests that it may be taken up by cells via passive diffusion. However, carrier-mediated transport or endocytosis cannot be ruled out without specific experimental investigation. Studies using in vitro cell models, employing techniques like fluorescence microscopy or flow cytometry with a fluorescently labeled version of the compound, would be necessary to elucidate the precise mechanisms of its cellular uptake and to map its intracellular distribution. Currently, such data for this compound is not available.
Apoptosis Induction Pathways in Cancer Cell Lines (In Vitro Mechanistic Studies)
A significant body of research on various thiourea derivatives has demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells, making them promising candidates for anticancer drug development.
Caspase Activation and Mitochondrial Pathway Investigations
The induction of apoptosis by many chemotherapeutic agents converges on the activation of a family of proteases known as caspases. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway. Studies on other thiourea compounds have shown that they can induce apoptosis by triggering the mitochondrial pathway. This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the mitochondrial pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.
While it is hypothesized that this compound may also induce apoptosis in cancer cells through the activation of the mitochondrial pathway and subsequent caspase activation, there are no specific experimental studies to confirm this. Research is needed to investigate the effect of this compound on mitochondrial membrane potential, cytochrome c release, and the activation status of key caspases in various cancer cell lines.
Antimicrobial Activity at a Mechanistic Level
Substituted benzoylthiourea (B1224501) derivatives are recognized for their broad-spectrum antimicrobial properties. The proposed mechanisms are generally multifaceted, involving the inhibition of essential microbial enzymes or the disruption of cellular structures.
The antibacterial action of many thiourea derivatives has been proposed to involve the inhibition of key enzymes necessary for bacterial DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov Molecular docking studies have supported this hypothesis, showing favorable binding interactions between thiourea analogs and the B subunit of E. coli DNA gyrase. nih.gov Additionally, the core chemical structure of benzoylthioureas, featuring C=S, C=O, and NH groups, can interact with the carboxyl and phosphate (B84403) groups on the bacterial membrane surface, potentially disrupting membrane integrity and function. nih.gov The lipophilicity of these compounds, influenced by substituents on the phenyl rings, is also a critical factor, as it affects the molecule's ability to penetrate the lipid-rich bacterial cell membrane. researchgate.net
While direct inhibition of DNA gyrase is a commonly cited mechanism, some computational studies have predicted that benzoylthiourea derivatives may also target enzymes involved in the biosynthesis of the bacterial cell wall. fip.org The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity, and its synthesis pathway is a well-established target for antibiotics. In silico molecular docking analyses have shown that certain benzoylthiourea compounds could exhibit a high binding affinity for penicillin-binding proteins (PBPs), which are critical enzymes that catalyze the final steps of peptidoglycan synthesis. fip.org By inhibiting these enzymes, the compound could prevent the proper formation of the cell wall, leading to cell lysis and bacterial death. However, it must be noted that these are predictive studies, and further experimental validation is required to confirm this mechanism for this compound.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-activity relationship (SAR) studies on benzoylthiourea derivatives provide valuable insights into the chemical features that govern their biological mechanisms. The nature, position, and number of substituents on both the benzoyl and phenyl rings significantly influence the compound's potency and selectivity.
For antimicrobial activity, the presence of electron-withdrawing groups, such as halogens (F, Cl) or trifluoromethyl (CF3) groups, on the phenyl rings is a key determinant of efficacy. nih.gov Specifically, fluorine substitution has been correlated with enhanced antimicrobial and particularly antifungal activity. nih.govresearchgate.net Studies on a series of 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas demonstrated that the position of the fluorine substituent affects the biological activity, with compounds bearing fluorine atoms often showing better antifungal than antibacterial effects. nih.govresearchgate.net The difluoro substitution at the 2 and 3 positions on the phenyl ring of this compound likely modulates the compound's electronic properties and lipophilicity, which in turn affects its ability to cross microbial cell membranes and interact with intracellular targets. nih.govresearchgate.net
Future Research Directions and Potential Academic Endeavors
Exploration of The Compound in Catalysis and Organocatalysis
The inherent ability of the thiourea (B124793) moiety to form hydrogen bonds suggests that 1-Benzoyl-3-(2,3-difluorophenyl)thiourea could serve as an effective organocatalyst. Thiourea-based catalysts are known for their capacity to activate substrates through double hydrogen bonding, a mechanism that has been successfully applied in a range of asymmetric reactions. beilstein-journals.org The difluorophenyl group in the target compound can be expected to modulate the acidity of the N-H protons, potentially enhancing its catalytic activity.
Future research could explore the application of this compound as a catalyst in reactions such as:
Michael additions
Aldol reactions
Henry (nitroaldol) reactions
Multicomponent reactions rsc.org
Furthermore, metal complexes of benzoylthiourea (B1224501) derivatives have demonstrated catalytic activity. Therefore, the synthesis of transition metal complexes with this compound as a ligand could yield novel catalysts for cross-coupling reactions or oxidation/reduction processes. The electronic effects of the difluoro substitutions could influence the stability and reactivity of the resulting metal centers.
Development of Novel Sensing Probes Utilizing The Compound's Chelation Properties
The presence of oxygen, nitrogen, and sulfur atoms endows this compound with excellent chelation properties, making it a promising candidate for the development of chemical sensors. rsc.org Thiourea derivatives have been successfully employed as chromogenic and fluorogenic sensors for the detection of various metal ions and anions. rsc.orgresearchgate.net The interaction of the analyte with the thiourea moiety can lead to a measurable change in the spectroscopic properties of the molecule, such as a color change or fluorescence enhancement/quenching. researchgate.net
Research in this area would involve synthesizing the compound and studying its response to a range of cations and anions using techniques like UV-Vis and fluorescence spectroscopy. The difluorophenyl group could enhance the selectivity and sensitivity of the sensor. For instance, a study on symmetrical benzoylthiourea derivatives demonstrated their potential as colorimetric chemosensors for Cu²⁺ in aqueous solutions. researchgate.net
Table 1: Potential Analytes for Sensing by this compound
| Analyte Category | Specific Examples | Potential Detection Mechanism |
|---|---|---|
| Metal Cations | Cu²⁺, Hg²⁺, Pb²⁺, Zn²⁺, Ni²⁺ | Chelation leading to colorimetric or fluorometric changes |
| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions causing a spectroscopic response |
Advanced Materials Science Applications Derived from The Compound's Complexes
The coordination of this compound to metal ions can lead to the formation of metal-organic frameworks (MOFs) and other coordination polymers with interesting material properties. magtech.com.cnresearchgate.netmdpi.com The structure and functionality of these materials can be tuned by the choice of the metal ion and the coordination mode of the ligand. researchgate.netksu.edu.tr
Potential applications in materials science include:
Gas Storage and Separation: The porous nature of MOFs derived from this compound could be exploited for the selective adsorption and storage of gases.
Luminescent Materials: Lanthanide complexes of benzoylthiourea derivatives could exhibit interesting photoluminescent properties for applications in lighting and displays.
Conductive Materials: The incorporation of redox-active metal centers could lead to the development of conductive or semi-conductive materials.
The fluorine atoms on the phenyl ring can also influence the solid-state packing of the resulting complexes through non-covalent interactions, potentially leading to novel material properties.
Further Computational Modeling for Reaction Mechanisms and Design of New Derivatives
Computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. scispace.com DFT studies can be employed to:
Predict the most stable conformation of the molecule.
Calculate the HOMO-LUMO energy gap to understand its electronic properties. researchgate.net
Simulate reaction mechanisms to elucidate its catalytic activity.
Model the interaction with different analytes to aid in the design of selective sensors.
A study on benzoylthiourea derivatives with fluorine substituents has already demonstrated the utility of DFT in correlating quantum chemical parameters with biological activity. nih.gov Such computational approaches can accelerate the design and discovery of new derivatives with tailored properties for specific applications. nih.gov
Table 2: Key Parameters from DFT Studies on Fluorinated Benzoylthiourea Derivatives
| Parameter | Significance | Reference Compound Example |
|---|---|---|
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic transitions | 3.5307 eV for 1-(4-Chloro-benzoyl)-3-(2-trifluoromethyl-phenyl)thiourea |
| Mulliken Charges | Provides information on the charge distribution within the molecule | Can predict sites for electrophilic and nucleophilic attack |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites | Can identify regions for hydrogen bonding and coordination |
(Data is for a related compound and serves as an example of typical computational outputs)
Integration with Nanotechnology for Targeted Delivery Systems (Excluding Clinical Aspects)
The functional groups present in this compound make it suitable for surface functionalization of nanoparticles, creating novel nanomaterials for targeted delivery systems in non-clinical contexts. nih.govnih.govnih.gov For instance, the compound could be attached to the surface of gold or silica (B1680970) nanoparticles.
Potential non-clinical applications in nanotechnology include:
Targeted Delivery in Environmental Remediation: Nanoparticles functionalized with the compound could be designed to selectively bind to and remove specific pollutants from water.
Catalyst Support: Attaching the compound or its metal complexes to magnetic nanoparticles would allow for easy recovery and reuse of the catalyst.
Sensing Platforms: Immobilizing the compound on a nanoparticle surface could enhance the sensitivity and selectivity of a sensing system.
The development of such nanoparticle-based systems would involve synthetic chemistry to functionalize the nanoparticles and detailed characterization to confirm the structure and properties of the resulting nanomaterials. mdpi.comnih.govbohrium.com
Q & A
Q. What synthetic methodologies are optimal for preparing 1-Benzoyl-3-(2,3-difluorophenyl)thiourea?
The compound is synthesized via a condensation reaction between benzoylisothiocyanate and 2,3-difluoroaniline. Evidence from analogous thioureas (e.g., 1-benzoyl-3-(4-fluorophenyl)thiourea) indicates that reactions are typically conducted in acetone or ethanol under reflux, followed by acidified water quenching and recrystallization from methanol/dichloromethane mixtures . Key parameters include stoichiometric control of reactants, inert atmosphere to prevent oxidation, and purification via column chromatography or recrystallization. Reaction yields for similar derivatives range from 70–85% .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For example, 1-benzoyl-3-(4-fluorophenyl)thiourea (C14H11FN2OS) crystallizes in a monoclinic system (space group P21/c), with intramolecular N–H⋯O hydrogen bonds forming S(6) rings . Bond lengths (e.g., C=S: ~1.65–1.68 Å, C=O: ~1.22 Å) and dihedral angles between aromatic rings (e.g., 28.77°–70.02°) confirm the thione tautomer and planarity of the thiourea core . FTIR (N–H stretch: ~3200 cm⁻¹, C=S: ~1250 cm⁻¹) and NMR (13C: δ ~180 ppm for C=S) provide complementary validation .
Q. What preliminary biological activities have been reported for benzoylthiourea derivatives?
Benzoylthioureas exhibit diverse bioactivities, including enzyme inhibition (e.g., acetylcholinesterase, protease) and antioxidant properties. For example, 1-benzoyl-3-(4-methoxyphenyl)thiourea showed IC50 values of 12.5 µM against acetylcholinesterase, attributed to hydrogen bonding between the thiourea moiety and enzyme active sites . Antioxidant activity (via DPPH assay) correlates with electron-donating substituents (e.g., methoxy groups) enhancing radical scavenging .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize experimental design for this compound?
DFT calculations (B3LYP/6-311G** level) predict molecular geometry, frontier molecular orbitals (FMOs), and electrostatic potential (ESP) surfaces. For 1-benzoyl-3-(4-methoxyphenyl)thiourea, experimental vs. DFT bond lengths (C–S: 1.68 Å vs. 1.67 Å) and angles (C–N–C: 121° vs. 120.5°) show <2% deviation . FMO analysis identifies nucleophilic (benzoyl oxygen) and electrophilic (thiocarbonyl sulfur) sites, guiding derivatization for enhanced bioactivity .
Q. What are the challenges in resolving crystallographic data for fluorinated thioureas?
Fluorine’s high electronegativity and small atomic radius complicate electron density mapping. SHELXT software (via dual-space algorithms) is recommended for space-group determination and phase refinement . For 1-benzoyl-3-(4-fluorophenyl)thiourea, anisotropic displacement parameters for fluorine atoms required iterative refinement to achieve R-factors <0.04 .
Q. How do substituents on the phenyl ring influence bioactivity?
Substituent effects were quantified in a study of five thiourea derivatives:
| Substituent | Antioxidant Activity (IC50, DPPH) | Acetylcholinesterase Inhibition (IC50) |
|---|---|---|
| 4-Methoxy | 18.5 µM | 12.5 µM |
| 4-Hydroxy | 22.3 µM | 18.7 µM |
| 2-Nitro | 45.6 µM | 35.2 µM |
| Electron-donating groups (e.g., methoxy) enhance antioxidant activity, while electron-withdrawing groups (e.g., nitro) reduce it . |
Q. What contradictions exist in reported biological activities of thiourea derivatives?
While most studies highlight enzyme inhibition, some derivatives show paradoxical activation. For example, 1-benzoyl-3-(4-fluorophenyl)thiourea weakly inhibits butyrylcholinesterase (IC50: 28.4 µM) but activates protease activity at low concentrations (<10 µM), possibly due to allosteric binding . Such contradictions necessitate dose-response assays and molecular docking to validate mechanisms.
Q. How does this compound interact with transition metals in coordination chemistry?
Thioureas act as S-donor ligands. 1-Benzoyl-3-(4-bromophenyl)thiourea forms coordination polymers with CuI, where the thiocarbonyl sulfur binds to Cu(I) in a μ2-bridging mode, stabilizing polymeric chains . Such complexes are explored for catalytic and materials science applications.
Methodological Recommendations
- Crystallization : Use slow evaporation from methanol/dichloromethane (1:1) to grow diffraction-quality crystals .
- Computational Workflow : Combine Gaussian (DFT), AutoDock (molecular docking), and Mercury (crystallography) for integrated analysis .
- Bioactivity Assays : Pair in vitro enzyme inhibition with in silico docking (e.g., PyMOL, GOLD) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
